molecular formula C22H22ClN3OS B2604845 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207035-91-3

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2604845
CAS No.: 1207035-91-3
M. Wt: 411.95
InChI Key: ZEUBOGYPXJFZAK-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Imidazole Ring: This can be achieved by reacting a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic conditions.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

    Piperidine Substitution: Finally, the compound can be reacted with piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the imidazole ring or other functional groups.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the thioether and piperidine groups.

    2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)ethanol: Similar structure but with an alcohol group instead of the piperidine.

    1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-thiol: Contains a thiol group instead of the thioether linkage.

Uniqueness

The presence of the thioether and piperidine groups in 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c23-18-10-7-11-19(14-18)26-20(17-8-3-1-4-9-17)15-24-22(26)28-16-21(27)25-12-5-2-6-13-25/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBOGYPXJFZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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